molecular formula C18H17NO5 B5688589 ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate

ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate

Cat. No. B5688589
M. Wt: 327.3 g/mol
InChI Key: JDZPMCMOOURRMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate, also known as ethyl 2-(2-acetoxybenzamido)benzoate, is a chemical compound that belongs to the class of esters. It is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol. Ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate has been widely used in scientific research for its various applications in the field of medicine and healthcare.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate 2-{[2-(acetyloxy)benzoyl]amino}benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to inhibit the production of certain cytokines that are involved in the inflammatory response.
Biochemical and Physiological Effects:
Ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have antimicrobial activity against several bacterial and fungal strains. It has been shown to reduce inflammation in animal models of inflammatory diseases like arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate 2-{[2-(acetyloxy)benzoyl]amino}benzoate in lab experiments is its wide range of applications. It can be used in various assays like cell viability assays, cell migration assays, and enzyme inhibition assays. It is also relatively easy to synthesize and can be obtained in large quantities.
One of the limitations of using ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate 2-{[2-(acetyloxy)benzoyl]amino}benzoate in lab experiments is its limited solubility in water. This can make it difficult to use in certain assays that require aqueous solutions. It is also relatively expensive compared to other compounds that have similar properties.

Future Directions

There are several future directions for the use of ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate 2-{[2-(acetyloxy)benzoyl]amino}benzoate in scientific research. One of the most promising areas is its potential use in cancer therapy. It has been found to have potent antitumor activity and could be developed into a new class of anticancer drugs.
Another area of future research is the development of new synthesis methods for ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate 2-{[2-(acetyloxy)benzoyl]amino}benzoate. This could lead to more efficient and cost-effective production of the compound.
Conclusion:
Ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate is a versatile compound that has several applications in scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It is relatively easy to synthesize and can be obtained in large quantities. However, its limited solubility in water and high cost are limitations that need to be addressed. Overall, the future looks promising for the use of ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate 2-{[2-(acetyloxy)benzoyl]amino}benzoate in various fields of scientific research.

Synthesis Methods

The synthesis of ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate 2-{[2-(acetyloxy)benzoyl]amino}benzoate can be achieved by several methods. One of the most popular methods is the reaction between ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate 2-aminobenzoate and 2-(acetyloxy)benzoyl chloride in the presence of a base like triethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoateamine. The reaction takes place at room temperature and yields ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate 2-{[2-(acetyloxy)benzoyl]amino}benzoate as a white crystalline solid.

Scientific Research Applications

Ethyl 2-{[2-(acetyloxy)benzoyl]amino}benzoate has been extensively used in scientific research for its various applications in the field of medicine and healthcare. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been used as a diagnostic tool for detecting certain diseases like cancer.

properties

IUPAC Name

ethyl 2-[(2-acetyloxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-3-23-18(22)13-8-4-6-10-15(13)19-17(21)14-9-5-7-11-16(14)24-12(2)20/h4-11H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZPMCMOOURRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-({[2-(acetyloxy)phenyl]carbonyl}amino)benzoate

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